1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea 1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
Brand Name: Vulcanchem
CAS No.: 954696-32-3
VCID: VC6355411
InChI: InChI=1S/C22H27N3O5/c1-4-30-17-7-5-16(6-8-17)25-14-15(11-21(25)26)13-23-22(27)24-19-10-9-18(28-2)12-20(19)29-3/h5-10,12,15H,4,11,13-14H2,1-3H3,(H2,23,24,27)
SMILES: CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=C(C=C(C=C3)OC)OC
Molecular Formula: C22H27N3O5
Molecular Weight: 413.474

1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

CAS No.: 954696-32-3

Cat. No.: VC6355411

Molecular Formula: C22H27N3O5

Molecular Weight: 413.474

* For research use only. Not for human or veterinary use.

1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea - 954696-32-3

Specification

CAS No. 954696-32-3
Molecular Formula C22H27N3O5
Molecular Weight 413.474
IUPAC Name 1-(2,4-dimethoxyphenyl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Standard InChI InChI=1S/C22H27N3O5/c1-4-30-17-7-5-16(6-8-17)25-14-15(11-21(25)26)13-23-22(27)24-19-10-9-18(28-2)12-20(19)29-3/h5-10,12,15H,4,11,13-14H2,1-3H3,(H2,23,24,27)
Standard InChI Key ULGYXJRRBOGYCG-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=C(C=C(C=C3)OC)OC

Introduction

Molecular Formula and Weight

  • Molecular Formula: C21H26N2O5

  • Molecular Weight: Approximately 386.44 g/mol

Functional Groups

The compound features:

  • Urea (-NH-C(=O)-NH-) as the central functional group.

  • Methoxy (-OCH3) and ethoxy (-OCH2CH3) substituents contributing to its electronic properties.

  • A pyrrolidinone ring, which provides rigidity and potential biological activity.

General Synthetic Pathway

The synthesis of this compound typically involves:

  • Preparation of intermediates:

    • Synthesis of the pyrrolidinone derivative with the 4-ethoxyphenyl substituent.

    • Preparation of the 2,4-dimethoxyphenyl isocyanate or related precursor.

  • Coupling reaction:

    • The pyrrolidinone intermediate is reacted with the isocyanate under controlled conditions to form the urea linkage.

  • Purification:

    • The final product is purified using recrystallization or chromatographic techniques.

Reaction Conditions

Common conditions include:

  • Solvents such as ethanol or dimethylformamide (DMF).

  • Catalysts like triethylamine to facilitate nucleophilic addition reactions.

  • Mild temperatures to prevent decomposition of sensitive functional groups.

Medicinal Chemistry

Urea derivatives are widely studied for their biological activities, including:

  • Anticancer properties: Ureas with diaryl or heteroaryl substituents have shown antiproliferative effects against various cancer cell lines due to their ability to inhibit kinases or disrupt cellular signaling pathways .

  • Enzyme inhibition: Ureas can act as inhibitors for enzymes like urease, which is implicated in diseases such as peptic ulcers and kidney stone formation .

Potential Biological Activity

Although specific studies on this compound were not found in the provided sources, its structural features suggest potential applications in:

  • Drug discovery: The combination of methoxy and ethoxy groups may enhance lipophilicity and membrane permeability.

  • Enzyme targeting: The pyrrolidinone moiety could interact with specific protein binding sites.

Spectroscopic Techniques

To confirm its structure, standard analytical methods would be employed:

  • NMR Spectroscopy: For hydrogen and carbon framework elucidation.

  • Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups such as C=O (urea) and C-O (methoxy/ethoxy).

Crystallographic Analysis

X-ray diffraction can provide detailed insights into the three-dimensional arrangement of atoms in the molecule.

Unexplored Biological Activities

Further studies are needed to evaluate:

  • The compound’s pharmacokinetics (absorption, distribution, metabolism, excretion).

  • Its toxicity profile across different organisms.

Derivative Synthesis

Modifications to the phenyl rings or pyrrolidinone group could yield analogs with enhanced activity or specificity for therapeutic targets.

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